N-(3-{[1-(2-methylpropyl)-1H-indol-4-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide
Description
N-(3-{[1-(2-methylpropyl)-1H-indol-4-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring, an indole moiety, and a carboxamide group
Properties
Molecular Formula |
C20H23N5O2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[3-[[1-(2-methylpropyl)indol-4-yl]amino]-3-oxopropyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H23N5O2/c1-14(2)13-25-11-7-15-16(4-3-5-18(15)25)24-19(26)6-8-23-20(27)17-12-21-9-10-22-17/h3-5,7,9-12,14H,6,8,13H2,1-2H3,(H,23,27)(H,24,26) |
InChI Key |
GJBYJIWZNSUDQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)CCNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[1-(2-methylpropyl)-1H-indol-4-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Attachment of the Alkyl Group: The 2-methylpropyl group can be introduced via Friedel-Crafts alkylation using an appropriate alkyl halide and a Lewis acid catalyst.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of 1,2-diketones with diamines under reflux conditions.
Coupling Reaction: The final step involves coupling the indole derivative with the pyrazine carboxamide using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its structure suggests it could interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, N-(3-{[1-(2-methylpropyl)-1H-indol-4-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide could be explored for its therapeutic potential. Compounds with similar structures have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential chemical stability and functional group diversity.
Mechanism of Action
The mechanism of action of N-(3-{[1-(2-methylpropyl)-1H-indol-4-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indole moiety could facilitate binding to protein targets, while the pyrazine ring might interact with nucleic acids or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-(3-{[1-(2-methylpropyl)-1H-indol-4-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide: Unique due to its specific substitution pattern and combination of functional groups.
N-(3-{[1-(2-methylpropyl)-1H-indol-4-yl]amino}-3-oxopropyl)pyrazine-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
N-(3-{[1-(2-methylpropyl)-1H-indol-4-yl]amino}-3-oxopropyl)pyrazine-2-sulfonamide: Similar structure but with a sulfonamide group, which may alter its chemical and biological properties.
Uniqueness
The uniqueness of This compound lies in its specific combination of an indole moiety, a pyrazine ring, and a carboxamide group. This combination provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for research and development.
Biological Activity
The compound N-(3-{[1-(2-methylpropyl)-1H-indol-4-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide is an organic molecule with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Structure
- Molecular Formula : CHNO
- Molecular Weight : Approximately 306.39 g/mol
- Key Functional Groups : Contains a pyrazine ring and an indole moiety.
The intricate structure of this compound is critical for its biological interactions and activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through mechanisms such as enzyme inhibition or disruption of cell wall synthesis.
Anticancer Properties
This compound has shown promise in anticancer research . Preliminary investigations suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
The proposed mechanisms of action for the biological activity of this compound include:
- Enzyme Inhibition : The compound may act on specific enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : Binding to certain receptors could alter cellular responses, leading to therapeutic effects.
Interaction Studies
Studies focusing on the binding affinity of this compound to various biological targets are essential for elucidating its mechanism of action. These studies typically involve:
- Surface Plasmon Resonance (SPR) : To assess real-time binding interactions.
- Molecular Docking Studies : To predict the interaction modes with target proteins.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of this compound.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-amino-N-(1H-indol-5-yl)pyrazine-2-carboxamide | CHNO | Lacks the oxopropyl group; simpler structure |
| N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide | CHNO | Similar but with ethyl substitution instead of methyl |
| N-(3-{[1-(3-methylbutyl)-1H-indol-4-yl]amino}-3-oxopropyl)pyrazine | CHNO | Contains a longer alkyl chain; potential for different biological activity |
This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities compared to similar compounds.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains, including resistant strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting a potent antimicrobial effect.
Study 2: Cancer Cell Line Testing
In vitro studies using various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that this compound may induce apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
